![molecular formula C8H6N2O2 B066531 Furo[3,2-c]pyridine-4-carboxamide CAS No. 190957-79-0](/img/structure/B66531.png)
Furo[3,2-c]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-c]pyridine-4-carboxamide, also known as FPC, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPC is a derivative of the pyridine ring and has a unique structure that makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of Furo[3,2-c]pyridine-4-carboxamide is not fully understood, but several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been reported to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This compound has also been reported to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
Furo[3,2-c]pyridine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound has also been reported to have good solubility in various solvents, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations, including its poor water solubility, which may limit its use in certain applications. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on Furo[3,2-c]pyridine-4-carboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans, which may pave the way for its clinical application. Finally, the development of novel synthesis methods for this compound may improve its yield and purity, making it more accessible for research and development.
Synthesis Methods
The synthesis of Furo[3,2-c]pyridine-4-carboxamide involves the reaction of 4-cyano-2-methylpyridine with furfural in the presence of an acid catalyst. The resulting product is then treated with ammonia to obtain this compound. This method has been reported to yield this compound in good to excellent yields and has been used by several researchers in the synthesis of this compound for various applications.
Scientific Research Applications
Furo[3,2-c]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
190957-79-0 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
furo[3,2-c]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)7-5-2-4-12-6(5)1-3-10-7/h1-4H,(H2,9,11) |
InChI Key |
RZRSCJVFXVDZOX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)N |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)N |
synonyms |
Furo[3,2-c]pyridine-4-carboxamide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



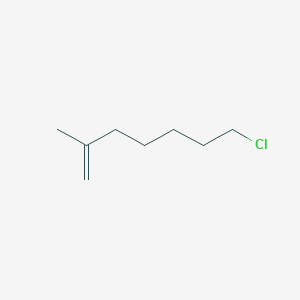

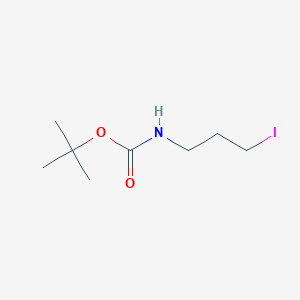




![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
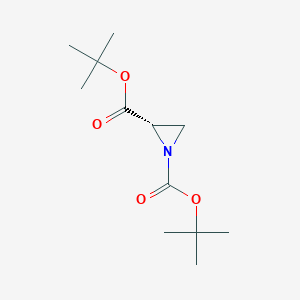
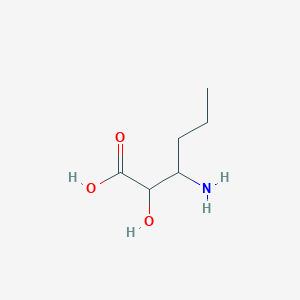
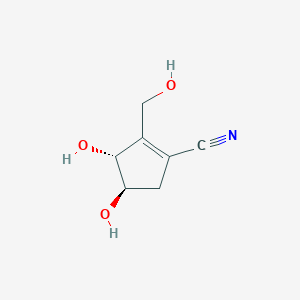
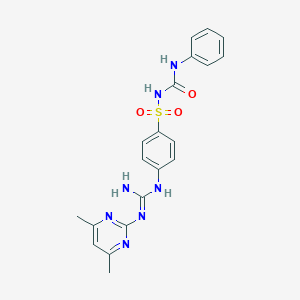
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)